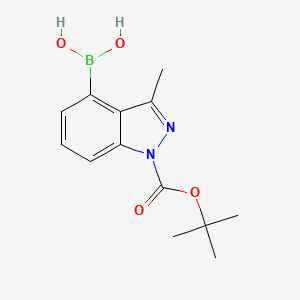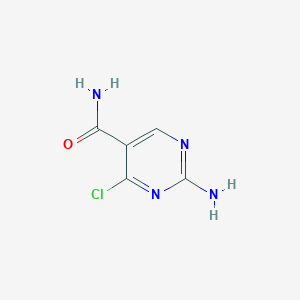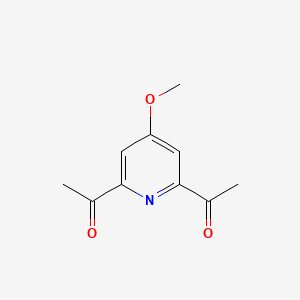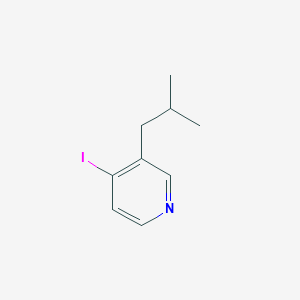
4-Iodo-3-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-isobutylpyridine is a halogenated heterocyclic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the fourth position and an isobutyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isobutylpyridine typically involves the iodination of 3-isobutylpyridine. One common method is the electrophilic iodination using molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and environmentally friendly solvents is often preferred to enhance the green chemistry profile of the process .
化学反应分析
Types of Reactions
4-Iodo-3-isobutylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Products like 4-azido-3-isobutylpyridine or 4-cyano-3-isobutylpyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Oxidation: Compounds like this compound N-oxide.
科学研究应用
4-Iodo-3-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and potential drug candidates.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-Iodo-3-isobutylpyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3-Iodo-4-isobutylpyridine
- 4-Iodo-3-methylpyridine
- 4-Iodo-3-ethylpyridine
Uniqueness
4-Iodo-3-isobutylpyridine is unique due to the presence of both an iodine atom and an isobutyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
属性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
4-iodo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
UJTVDDADOORAQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CN=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


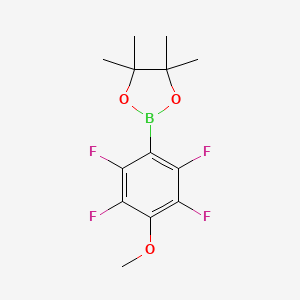
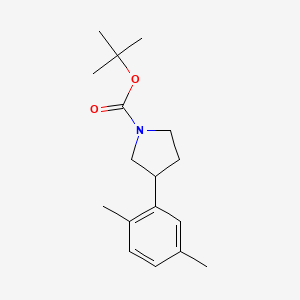
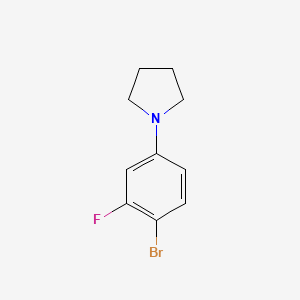
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
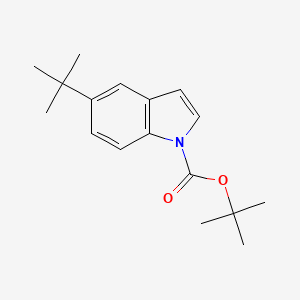
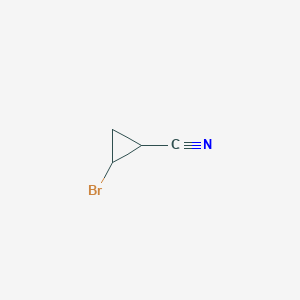
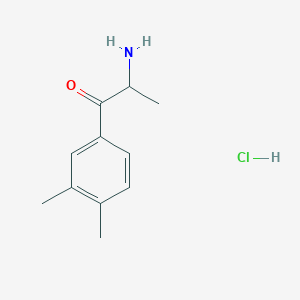
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
